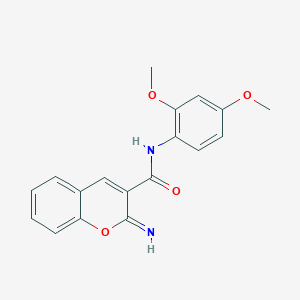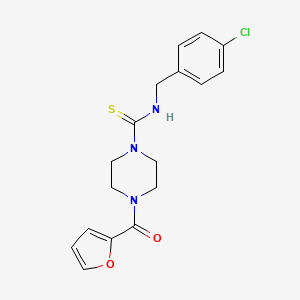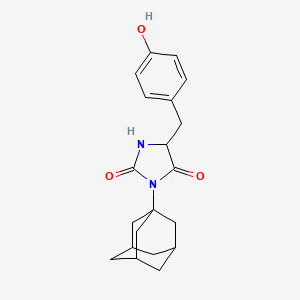![molecular formula C18H26N4O2 B4732433 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4732433.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
Overview
Description
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMMPU and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DMMPU is not fully understood. However, studies have suggested that DMMPU may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. DMMPU has been reported to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. DMMPU has also been reported to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of smooth muscle relaxation.
Biochemical and Physiological Effects:
DMMPU has been reported to have various biochemical and physiological effects. Studies have suggested that DMMPU may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. DMMPU has also been reported to inhibit the migration and invasion of cancer cells, which may contribute to its antitumor activity. DMMPU has been reported to have anti-inflammatory effects by inhibiting the production of certain cytokines (proteins involved in inflammation).
Advantages and Limitations for Lab Experiments
DMMPU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. DMMPU has also been reported to have low toxicity, making it a safer alternative to other compounds with similar activity. However, DMMPU has some limitations for lab experiments. It is relatively unstable and may decompose over time, resulting in decreased activity. DMMPU also has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on DMMPU. One of the significant directions is the development of new derivatives of DMMPU with improved activity and stability. Another direction is the investigation of the mechanism of action of DMMPU, which may provide insights into its potential applications in various fields. Further studies are also needed to evaluate the safety and efficacy of DMMPU in vivo, which may pave the way for its clinical development as a potential therapeutic agent.
Conclusion:
In conclusion, DMMPU is a chemical compound that has potential applications in various fields of scientific research. It can be synthesized using various methods and has been reported to have antitumor and anti-inflammatory activity. The mechanism of action of DMMPU is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins. DMMPU has several advantages for lab experiments, but also has some limitations. Future research on DMMPU may lead to the development of new derivatives with improved activity and stability, as well as potential clinical applications.
Scientific Research Applications
DMMPU has potential applications in various fields of scientific research. One of the significant applications of DMMPU is in the field of medicinal chemistry. DMMPU has been reported to have antitumor activity and can be used as a potential lead compound for the development of new anticancer agents. DMMPU has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
Properties
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-6-8-16(9-7-13)12-22-15(3)17(14(2)21-22)20-18(23)19-10-5-11-24-4/h6-9H,5,10-12H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRDGRKXPRJFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NCCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4732376.png)
![4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4732378.png)
![methyl (2-chloro-4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4732400.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4732401.png)

![N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4732412.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4732416.png)

![4-allyl-3-(1,3-benzodioxol-5-yl)-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732425.png)

![N-[3-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4732449.png)
